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Compound of Interest

Compound Name:
Tert-butyl 3-

ethynylphenylcarbamate

Cat. No.: B070088 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of the spectroscopic characteristics of chemical compounds is fundamental for

structural elucidation, purity assessment, and quality control. This technical guide provides an

in-depth analysis of the ¹H NMR and ¹³C NMR spectral data for tert-butyl 3-
ethynylphenylcarbamate (CAS No: 185619-66-3).

This document outlines the detailed nuclear magnetic resonance (NMR) data, presents a

standardized experimental protocol for data acquisition, and includes a visual representation of

the molecular structure and its key spectroscopic correlations.

Quantitative NMR Spectral Data
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for tert-
butyl 3-ethynylphenylcarbamate. The data presented is based on typical values observed for

this compound and its structural analogs.

Table 1: ¹H NMR Spectral Data of tert-butyl 3-ethynylphenylcarbamate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.70 s 1H Ar-H (H-2)

~7.45 d 1H Ar-H (H-4)

~7.25 t 1H Ar-H (H-5)

~7.10 d 1H Ar-H (H-6)

~6.50 s (br) 1H N-H

~3.10 s 1H C≡C-H

1.52 s 9H -C(CH₃)₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact

chemical shifts and coupling constants may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of tert-butyl 3-ethynylphenylcarbamate
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Chemical Shift (δ) ppm Assignment

~152.8 C=O (carbamate)

~139.0 Ar-C (C-1)

~129.5 Ar-CH (C-5)

~125.0 Ar-CH (C-4)

~122.5 Ar-C (C-3)

~121.0 Ar-CH (C-6)

~118.0 Ar-CH (C-2)

~83.0 -C≡CH

~80.5 -C(CH₃)₃

~77.5 -C≡CH

28.4 -C(CH₃)₃

Note: Chemical shifts are referenced to the solvent peak.

Experimental Protocol for NMR Analysis
The following protocol outlines a standardized procedure for the acquisition of ¹H and ¹³C NMR

spectra of tert-butyl 3-ethynylphenylcarbamate.

2.1. Sample Preparation

Sample Weighing: Accurately weigh approximately 5-10 mg of tert-butyl 3-
ethynylphenylcarbamate for ¹H NMR and 20-50 mg for ¹³C NMR.

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent

can affect chemical shifts.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (0.00 ppm) in organic solvents.
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Sample Filtration (Optional): If the solution contains any particulate matter, filter it through a

small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover

the detection coils of the NMR spectrometer, typically a height of 4-5 cm.

2.2. NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to

be adjusted based on the specific instrument and experimental requirements.

¹H NMR Spectroscopy:

Spectrometer Frequency: 400 MHz

Solvent: CDCl₃ (or other appropriate deuterated solvent)

Temperature: 298 K (25 °C)

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

Number of Scans (NS): 16-64 (depending on sample concentration)

Relaxation Delay (D1): 1.0 - 2.0 seconds

Acquisition Time (AQ): 3-4 seconds

Spectral Width (SW): 12-16 ppm

¹³C NMR Spectroscopy:

Spectrometer Frequency: 100 MHz

Solvent: CDCl₃ (or other appropriate deuterated solvent)

Temperature: 298 K (25 °C)

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')
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Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay (D1): 2.0 seconds

Acquisition Time (AQ): 1-2 seconds

Spectral Width (SW): 200-240 ppm

2.3. Data Processing

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all

peaks are in the absorptive mode.

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the

spectrum.

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H

NMR or the solvent peak to its known chemical shift for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of

protons for each signal.

Molecular Structure and NMR Correlations
The following diagram illustrates the chemical structure of tert-butyl 3-
ethynylphenylcarbamate and highlights the key correlations between the atoms and their

expected NMR signals.
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Key NMR correlations for tert-butyl 3-ethynylphenylcarbamate.
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This guide serves as a foundational resource for the spectroscopic analysis of tert-butyl 3-
ethynylphenylcarbamate, providing essential data and protocols to support research and

development activities in the chemical and pharmaceutical sciences.

To cite this document: BenchChem. [Spectroscopic Analysis of tert-butyl 3-
ethynylphenylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b070088#1h-nmr-and-13c-nmr-spectral-data-of-
tert-butyl-3-ethynylphenylcarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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